Flurochloridone

Beschreibung

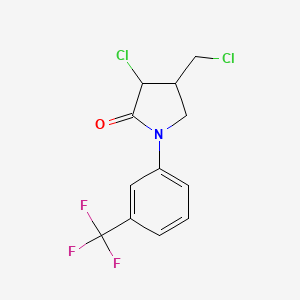

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2F3NO/c13-5-7-6-18(11(19)10(7)14)9-3-1-2-8(4-9)12(15,16)17/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZCSNDVOWYALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041987 | |

| Record name | Flurochloridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61213-25-0 | |

| Record name | Flurochloridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61213-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurochloridone [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061213250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurochloridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Impact of Flurochloridone on Soil Microbial Communities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurochloridone is a selective, pre-emergence herbicide used to control a variety of broadleaf weeds in crops such as potatoes, sunflowers, and cereals.[1][2][3] Its mode of action in plants is the inhibition of carotenoid biosynthesis.[1][2] As with many agrochemicals, the application of this compound raises questions about its non-target effects on the soil ecosystem, particularly on the microbial communities that are vital for soil health and fertility. This technical guide provides an in-depth overview of the current scientific understanding of the effects of this compound on soil microbial communities, with a focus on quantitative data, experimental methodologies, and the logical relationships governing these interactions.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from studies investigating the impact of this compound on soil microbial communities and their functions.

Effects on Soil Fungal Community Composition

Studies on the effects of this compound on soil fungal communities have revealed significant shifts in the abundance of different fungal phyla and species. The following table presents data from a study comparing soil with low (LS) and high (HS) levels of this compound residues.

Table 1: Changes in Soil Fungal Community Composition in Response to this compound

| Fungal Phylum/Species | Relative Abundance in Low this compound Soil (LS) | Relative Abundance in High this compound Soil (HS) | Key Finding |

| Phylum | |||

| Ascomycota | Higher | Lower | Predominant in low-content soil. |

| Mortierellomycota | Lower | Higher | More abundant in high-content soil. |

| Basidiomycota | Lower | Higher | More abundant in high-content soil. |

| Species | |||

| Plectosphaerella cucumerina | Higher | Lower | A major species in low-content soil. |

| Trichocladium asperum | Higher | Lower | A major species in low-content soil. |

| Epicoccum nigrum | Lower | Higher | A dominant species in high-content soil. |

| Cladosporium chasmanthicola | Lower | Higher | A dominant species in high-content soil. |

| Thelebolus microsporus | Much Higher | Lower | Significantly more abundant in low-content soil. |

Effects on Soil Chemical Properties

The application of this compound can also lead to changes in soil chemical properties, which in turn can influence microbial communities.

Table 2: Influence of this compound on Soil Chemical Properties

| Soil Parameter | Low this compound Soil (LS) | High this compound Soil (HS) | Implication |

| Available Nitrogen (g/kg) | 149.33 - 157.21 | 129.45 - 140.29 | This compound may alter nitrogen content, affecting microbial communities. |

| Organic Matter (g/kg) | 26.89 - 28.48 | 24.09 - 25.24 | Changes in organic matter can impact microbial food sources. |

This compound Degradation and Dissipation

The persistence of this compound in the soil is influenced by microbial activity. Several studies have quantified its degradation rate and half-life.

Table 3: Degradation and Half-life of this compound in Soil

| Condition | Parameter | Value | Source |

| Laboratory Study (Control) | Half-life (t1/2) | 22.4 days | |

| Field Study (Potato crops, 3 districts) | Half-life (t1/2) | 19.3 - 27.7 days | |

| Laboratory Study with EM Formulations | Increased Degradation | 19.3% - 31.2% | |

| Degradation by Purpureocillium lavendrulum | Degradation Rate (7 days) | 39.63% | |

| Degradation by Didymellaceae sp. | Degradation Rate (7 days) | 72.09% | |

| Degradation by Streptomyces parvus | Degradation Rate (7 days) | 68.80% | |

| Degradation by Streptomyces parvus | Degradation Rate (14 days) | 84.37% |

Effects on Soil Enzyme Activity

Soil enzymes are sensitive indicators of soil health and can be affected by herbicides.

Table 4: Impact of this compound on Dehydrogenase Activity (DHA)

| Treatment | Observation | Implication |

| This compound Application | Initial increase in DHA activity, followed by a decrease as the herbicide dissipates. | Herbicides or their metabolites may temporarily stimulate microbial activity. |

| This compound with EM Formulations | Significantly higher DHA activity compared to control samples on day 25. | The addition of effective microorganisms can enhance microbial activity in the presence of this compound. |

Experimental Protocols

This section details the methodologies employed in key studies to assess the impact of this compound on soil microbial communities.

Analysis of Soil Fungal Community Composition

This protocol describes the use of Next-Generation Sequencing (NGS) to characterize the soil fungal community.

-

Soil Sampling: Rhizosphere soil is collected from the root hairs of plants in both low and high this compound content areas and passed through a 2-mm sieve.

-

DNA Extraction: Total genomic DNA is extracted from the soil samples using a commercially available soil DNA kit according to the manufacturer's instructions.

-

PCR Amplification: The Internal Transcribed Spacer (ITS) region of the fungal ribosomal RNA gene is amplified by PCR using specific primers (e.g., ITS1F and ITS2R).

-

Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis: The resulting sequences are processed to remove low-quality reads, and the remaining sequences are clustered into Operational Taxonomic Units (OTUs) at a specified similarity threshold (e.g., 97%).

-

Taxonomic Assignment: The OTUs are assigned to taxonomic groups by comparing them to a reference database (e.g., UNITE).

-

Statistical Analysis: Alpha-diversity indices (e.g., Shannon, Simpson) and beta-diversity are calculated to compare the richness and diversity of the fungal communities between the low and high this compound soil samples. Principal Co-ordinates Analysis (PCoA) can be used to visualize the differences in community structure.

This compound Degradation Study

This protocol outlines a laboratory experiment to determine the degradation rate and half-life of this compound in soil.

-

Soil Preparation: Soil is collected, air-dried, and sieved. The water content is adjusted to a specific percentage (e.g., 70-74%).

-

Herbicide Application: A stock solution of this compound is prepared and applied to the soil samples to achieve a desired concentration. Control samples without the herbicide are also prepared.

-

Incubation: The soil samples are incubated in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 60 days).

-

Sampling: Sub-samples are taken at regular intervals (e.g., days 0, 7, 14, 28, 60).

-

Residue Analysis: The concentration of this compound in the soil samples is determined using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The degradation kinetics of this compound are calculated, and the half-life (t1/2) is determined using a first-order kinetics model.

Dehydrogenase Activity (DHA) Assay

This protocol describes the measurement of dehydrogenase activity, an indicator of overall microbial activity in the soil.

-

Sample Preparation: Fresh soil samples are used for the assay.

-

Incubation with TTC: A known amount of soil is incubated with a solution of 2,3,5-triphenyltetrazolium chloride (TTC) at a specific temperature (e.g., 37°C) and duration (e.g., 24 hours). Dehydrogenase enzymes in the soil reduce the colorless TTC to the red-colored triphenyl formazan (TPF).

-

Extraction of TPF: The TPF formed is extracted from the soil using a solvent such as methanol.

-

Spectrophotometric Measurement: The concentration of TPF in the extract is measured using a spectrophotometer at a specific wavelength (e.g., 485 nm).

-

Calculation: The dehydrogenase activity is expressed as the amount of TPF produced per unit of soil per unit of time (e.g., µg TPF g-1 soil h-1).

Visualization of Pathways and Processes

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships related to the effects of this compound on soil microbial communities.

Caption: Experimental workflow for assessing the impact of this compound on soil fungal communities.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of this compound Application on Rhizosphere Soil Fungal Community and Composition in Potato Growing Areas of the Qinghai-Tibet Plateau - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound Application on Rhizosphere Soil Fungal Community and Composition in Potato Growing Areas of the Qinghai-Tibet Plateau - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers and Absolute Configuration of Flurochloridone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurochloridone, a pre-emergent herbicide, is a chiral compound with significant stereoselectivity in its biological activity, toxicity, and environmental degradation. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their absolute configuration, and the methodologies used for their separation and characterization. The document details the differential effects of each stereoisomer and outlines the experimental protocols for their analysis, offering valuable insights for research, development, and regulatory assessment of this chiral herbicide.

Introduction to this compound and its Chirality

This compound, with the IUPAC name 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one, is a selective herbicide used for the control of broadleaf weeds.[1] Its molecular structure contains two chiral centers at the C3 and C4 positions of the pyrrolidinone ring, giving rise to four possible stereoisomers.[2] These stereoisomers exist as two pairs of enantiomers (trans and cis isomers). The commercial formulation of this compound is typically a racemic mixture of these stereoisomers.[2] Understanding the properties of individual stereoisomers is crucial, as they exhibit different herbicidal efficacy, toxicity, and environmental fate.

Stereoisomers and Absolute Configuration

The four stereoisomers of this compound have been successfully separated and their absolute configurations determined using single-crystal X-ray diffraction.[3][4] The absolute configurations are as follows:

-

(-)-(3S, 4S)-Flurochloridone

-

(+)-(3R, 4R)-Flurochloridone

-

(+)-(3S, 4R)-Flurochloridone

-

(-)-(3R, 4S)-Flurochloridone

The cis isomers are (3S, 4R) and (3R, 4S), while the trans isomers are (3S, 4S) and (3R, 4R).

Quantitative Data on Stereoselective Properties

The biological and environmental properties of this compound are highly dependent on its stereochemistry. The following tables summarize the quantitative data on the stereoselective bioactivity, toxicity, and degradation of the four stereoisomers.

Table 1: Stereoselective Herbicidal Activity of this compound Isomers

| Stereoisomer | Configuration | Herbicidal Activity Ranking |

| (-)-Flurochloridone | (3S, 4S) | 1 (Most Active) |

| (+)-Flurochloridone | (3R, 4R) | 2 |

| (+)-Flurochloridone | (3S, 4R) | 3 |

| (-)-Flurochloridone | (3R, 4S) | 4 (Least Active) |

Table 2: Stereoselective Toxicity of this compound Isomers to Danio rerio (Zebrafish)

| Stereoisomer | Configuration | Toxicity Ranking |

| (-)-Flurochloridone | (3R, 4S) | 1 (Most Toxic) |

| (+)-Flurochloridone | (3R, 4R) | 2 |

| (-)-Flurochloridone | (3S, 4S) | 3 |

| (+)-Flurochloridone | (3S, 4R) | 4 (Least Toxic) |

Table 3: Stereoselective Degradation Rate of this compound Isomers

| Stereoisomer | Configuration | Degradation Rate Ranking |

| (-)-Flurochloridone | (3R, 4S) | 1 (Fastest Degradation) |

| (+)-Flurochloridone | (3R, 4R) | 2 |

| (+)-Flurochloridone | (3S, 4R) | 3 |

| (-)-Flurochloridone | (3S, 4S) | 4 (Slowest Degradation) |

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

This compound acts as a bleaching herbicide by inhibiting the enzyme phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. This inhibition prevents the conversion of phytoene to ζ-carotene, leading to the accumulation of phytoene and a deficiency in colored carotenoids. Carotenoids are essential for protecting chlorophyll from photooxidation. In their absence, chlorophyll is rapidly degraded by light, resulting in the characteristic bleaching of the plant tissues.

Experimental Protocols

Chiral Separation of this compound Stereoisomers by HPLC

This protocol describes a general method for the separation of this compound stereoisomers using high-performance liquid chromatography (HPLC) with a chiral stationary phase.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

-

Chiral stationary phase column: Superchiral S-AD column (or equivalent amylose-based chiral column).

Reagents:

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (IPA)

-

This compound standard (racemic mixture)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically. Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of racemic this compound in isopropanol (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.

-

Chromatographic Conditions:

-

Column: Superchiral S-AD (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane:Isopropanol (e.g., 90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solutions and record the chromatograms. The four stereoisomers should be resolved into distinct peaks.

Determination of Absolute Configuration by Single-Crystal X-ray Diffraction

This protocol provides a general workflow for determining the absolute configuration of a small organic molecule like a this compound stereoisomer.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Cryosystem for low-temperature data collection.

Procedure:

-

Crystal Growth: Grow single crystals of each separated this compound stereoisomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection:

-

Center the crystal in the X-ray beam.

-

Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or other suitable techniques.

-

Refine the structural model against the experimental data.

-

Determine the absolute configuration using the Flack parameter or other methods for chiral molecules.

-

Herbicidal Activity Assay

This protocol outlines a whole-plant bioassay to assess the herbicidal activity of this compound stereoisomers on a target weed species.

Materials:

-

Seeds of a susceptible weed species (e.g., Amaranthus retroflexus).

-

Pots with a suitable growing medium.

-

Growth chamber or greenhouse with controlled environmental conditions.

-

Stock solutions of each this compound stereoisomer in a suitable solvent (e.g., acetone).

Procedure:

-

Plant Growth: Sow the weed seeds in pots and grow them in a growth chamber under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

-

Herbicide Application: When the plants have reached a specific growth stage (e.g., 2-4 true leaves), apply the different concentrations of each this compound stereoisomer. A non-treated control and a solvent-only control should be included.

-

Assessment: After a set period (e.g., 14-21 days), assess the herbicidal activity by measuring parameters such as plant height, fresh weight, dry weight, and visual injury ratings (e.g., bleaching).

-

Data Analysis: Calculate the effective dose that causes 50% inhibition (ED50) for each stereoisomer to quantify and compare their herbicidal activity.

Acute Toxicity Testing in Zebrafish Embryos (based on OECD 236)

This protocol describes an acute toxicity test using zebrafish (Danio rerio) embryos to evaluate the toxicity of this compound stereoisomers, following the principles of OECD Test Guideline 236.

Materials:

-

Fertilized zebrafish embryos.

-

Multi-well plates (e.g., 24-well plates).

-

Stock solutions of each this compound stereoisomer in a suitable solvent (e.g., DMSO).

-

Embryo medium.

Procedure:

-

Exposure Solutions: Prepare a series of concentrations for each this compound stereoisomer by diluting the stock solutions in embryo medium. Include a control group and a solvent control group.

-

Embryo Exposure: Place one fertilized embryo per well in the multi-well plates containing the respective exposure solutions.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 26-28 °C) for 96 hours.

-

Observations: Observe the embryos at 24, 48, 72, and 96 hours post-fertilization for lethal endpoints such as coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.

-

Data Analysis: Determine the median lethal concentration (LC50) for each stereoisomer at 96 hours to compare their acute toxicity.

Workflow for Stereoselective Analysis

The following diagram illustrates a general workflow for the stereoselective analysis of this compound in environmental or biological samples.

Conclusion

The stereochemistry of this compound plays a pivotal role in its herbicidal activity, toxicity, and environmental persistence. The (-)-(3S, 4S) isomer exhibits the highest herbicidal efficacy, while the (-)-(3R, 4S) isomer is the most toxic to non-target organisms like zebrafish and degrades the fastest. This detailed understanding of the stereoselective properties of this compound is essential for the development of more effective and environmentally benign herbicidal formulations. The experimental protocols provided in this guide offer a framework for the accurate separation, identification, and characterization of this compound's stereoisomers, supporting further research and regulatory assessments in the field of chiral agrochemicals.

References

Flurochloridone: A Technical Review of its Potential as an Endocrine Disruptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurochloridone, a pyrrolidone herbicide, has come under scrutiny for its potential as an endocrine-disrupting chemical (EDC). This technical guide provides an in-depth review of the available scientific literature concerning the effects of this compound on the endocrine system. While data gaps exist, particularly regarding its direct interaction with hormonal receptors and its effects on the thyroid and adrenal axes, current evidence from in vivo and in vitro studies points towards a significant potential for endocrine disruption, primarily impacting the male reproductive system and developmental processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and risk assessment.

Introduction

This compound is a selective pre-emergence herbicide used to control broadleaf weeds.[1] Its classification by the European Food Safety Authority (EFSA) as a substance with potential endocrine-disrupting properties has raised concerns about its impact on human and environmental health.[2] Endocrine disruptors are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior. This guide synthesizes the current toxicological data on this compound, focusing on its potential to disrupt endocrine pathways.

In Vivo Evidence of Endocrine Disruption

Male Reproductive Toxicity in Rodents

Multiple studies in rats have demonstrated that the testes and epididymides are target organs for this compound toxicity.[3][4] Chronic exposure has been shown to adversely affect male reproductive parameters.

Data Presentation: Effects of this compound on Male Rat Reproductive Parameters

| Parameter | Dose (mg/kg/day) | Duration | Species | Effects Observed | Reference |

| Testicular Weight | 10 | 90 days | Wistar Rat | Significant decrease | [5] |

| 15 | 9 weeks | Rat | Decrease in coefficient | ||

| Epididymal Weight | 10 | 90 days | Wistar Rat | Significant decrease | |

| 15 | 9 weeks | Rat | Decrease in coefficient | ||

| Sperm Motility | 15 | 9 weeks | Rat | Significant decrease | |

| Sperm Abnormality | 10 | 90 days | Wistar Rat | Significant increase | |

| 15 | 9 weeks | Rat | Significant increase | ||

| Serum Testosterone | 10 | 90 days | Wistar Rat | Significant decrease | |

| Fertility | up to 15 | 9 weeks (males) | Rat | No adverse effects on fertility and early embryonic development | |

| NOAEL (Fertility and Early Embryonic Development) | 5 | 9 weeks (males) | Rat | No Observed Adverse Effect Level | |

| NOAEL (Male Reproductive System) | 3 | 90 days | Wistar Rat | No Observed Adverse Effect Level |

Experimental Protocols:

-

90-Day Subchronic Oral Toxicity Study (Rat): Male Wistar rats were administered this compound orally by gavage at doses of 3 mg/kg/day and 10 mg/kg/day for 90 consecutive days. A control group received the vehicle (0.5% w/v sodium carboxymethyl cellulose). Parameters measured included body weight, organ weights (testes, epididymides), serum testosterone levels (analyzed by radioimmunoassay), and sperm parameters (motility and morphology) from the cauda epididymidis. Histopathological examination of the testes and epididymides was also performed.

-

Fertility and Early Embryonic Development Study (Rat): Male rats were dosed with this compound (2, 5, and 15 mg/kg/day) via intragastric administration for 9 consecutive weeks before mating. Females were dosed for 2 consecutive weeks. Dosing continued throughout the mating period for males and until Gestation Day 7 for females. Endpoints evaluated included reproductive organ weights, epididymal sperm number and motility, fertility indices, and various parameters of embryonic and fetal development.

Developmental Toxicity in Zebrafish

Studies using zebrafish (Danio rerio) embryos have demonstrated the developmental toxicity of this compound.

Data Presentation: Developmental Toxicity of this compound in Zebrafish Embryos

| Parameter | Concentration (µg/mL) | Exposure Duration | Effects Observed | Reference |

| LC50 | 36.9 | 144 hours post-fertilization (hpf) | Median Lethal Concentration | |

| Malformations | 6.25, 12.5, 25, 50 | 4-144 hpf | Pericardial edema, spinal curvature, growth retardation | |

| Hatching Rate | 6.25, 12.5, 25, 50 | 144 hpf | Decreased | |

| Survival Rate | 6.25, 12.5, 25, 50 | 144 hpf | Decreased |

Experimental Protocols:

-

Zebrafish Embryo Toxicity Test: Zebrafish embryos were exposed to various concentrations of this compound (6.25, 12.5, 25, and 50 µg/mL) from 4 to 144 hours post-fertilization (hpf). Developmental endpoints such as mortality, hatching rate, and morphological malformations were recorded at specific time points. Oxidative stress indicators (e.g., reactive oxygen species, malondialdehyde) and apoptosis markers (e.g., caspase activity) were also assessed.

In Vitro Evidence and Mechanistic Insights

Effects on Sertoli Cells

In vitro studies using mouse Sertoli cell lines (TM4) have provided insights into the cellular mechanisms of this compound-induced testicular toxicity.

Data Presentation: Cytotoxicity and Apoptosis in TM4 Sertoli Cells

| Parameter | Concentration (µM) | Exposure Time | Effects Observed | Reference |

| Cell Viability | 40, 80, 160 | 6, 12, 24 h | Dose- and time-dependent inhibition | |

| Apoptosis | 40, 80, 160 | 6 h | Dose-dependent increase |

Experimental Protocols:

-

Sertoli Cell Culture and Treatment: Mouse TM4 Sertoli cells were cultured and treated with this compound at concentrations ranging from 40 to 160 µM for 6, 12, or 24 hours.

-

Cell Viability and Cytotoxicity Assays: Cell viability was assessed using the CCK-8 assay, and cytotoxicity was measured by the lactate dehydrogenase (LDH) leakage assay.

-

Apoptosis Detection: Apoptotic cells were quantified using flow cytometry after staining with Annexin V-FITC and propidium iodide.

-

Western Blot Analysis: Protein levels of key molecules involved in endoplasmic reticulum (ER) stress and apoptosis signaling pathways (e.g., GRP78, CHOP, Bax) were determined by Western blotting.

Signaling Pathways:

This compound has been shown to induce apoptosis in Sertoli cells through the activation of the endoplasmic reticulum (ER) stress pathway. This involves the upregulation of key proteins such as GRP78 and CHOP, leading to the activation of pro-apoptotic proteins like Bax.

Gaps in Knowledge and Future Research Directions

While the evidence for this compound's reproductive and developmental toxicity is compelling, significant data gaps hinder a complete understanding of its endocrine-disrupting potential.

Steroidogenesis

There is a lack of publicly available data on the direct effects of this compound on steroid hormone biosynthesis. The H295R steroidogenesis assay (OECD Test Guideline 456) is a key in vitro tool for assessing such effects.

Experimental Protocol: H295R Steroidogenesis Assay

-

Cell Culture and Exposure: Human adrenocortical carcinoma (H295R) cells are cultured and exposed to a range of concentrations of the test substance for 48 hours.

-

Hormone Quantification: Levels of key steroid hormones, such as testosterone and estradiol, in the cell culture medium are quantified using methods like LC-MS/MS or specific immunoassays.

-

Data Analysis: Changes in hormone production relative to a vehicle control are analyzed to identify potential inhibition or induction of steroidogenic pathways.

Thyroid and Adrenal Axis

The effects of this compound on the hypothalamic-pituitary-thyroid (HPT) and hypothalamic-pituitary-adrenal (HPA) axes are largely unknown. In vivo studies measuring circulating levels of thyroid hormones (T3, T4) and thyroid-stimulating hormone (TSH), as well as adrenal hormones (e.g., corticosterone), coupled with histopathological examination of the thyroid and adrenal glands, are needed. In vitro assays are also available to assess specific mechanisms of thyroid disruption.

Experimental Protocol: In Vitro Thyroid Hormone Synthesis Assay

-

Cell Line: A suitable thyroid cell line (e.g., FRTL-5) is used.

-

Exposure: Cells are exposed to the test substance.

-

Endpoints: Key steps in thyroid hormone synthesis are evaluated, such as iodide uptake, thyroid peroxidase (TPO) activity, and hormone secretion.

Receptor-Mediated Effects

Direct evidence of this compound binding to and activating or inhibiting estrogen and androgen receptors is lacking. Receptor binding assays and reporter gene assays are crucial for determining such interactions.

Experimental Protocol: Estrogen Receptor (ER) Transactivation Assay

-

Cell Line: A human cell line (e.g., MCF-7) stably or transiently transfected with an estrogen-responsive reporter gene (e.g., luciferase) is used.

-

Exposure: Cells are treated with the test substance in the presence or absence of a natural estrogen.

-

Measurement: The expression of the reporter gene is measured as an indicator of ER activation (agonism) or inhibition (antagonism).

Conclusion

The available scientific evidence strongly suggests that this compound has the potential to act as an endocrine disruptor, with the most pronounced effects observed on the male reproductive system and early development. The documented testicular toxicity, including reduced organ weight, impaired sperm quality, and decreased testosterone levels in rats, alongside developmental abnormalities in zebrafish, are significant findings. Mechanistic studies point to the induction of apoptosis in Sertoli cells via the ER stress pathway as a potential mode of action.

However, a comprehensive assessment of this compound's endocrine-disrupting properties is hampered by the lack of data on its effects on the thyroid and adrenal axes and its direct interactions with steroid hormone receptors. Further research employing standardized in vivo and in vitro assays is crucial to fill these knowledge gaps and to fully characterize the risk posed by this herbicide to human and wildlife health. The experimental protocols and signaling pathways outlined in this guide provide a framework for future investigations into the endocrine-disrupting potential of this compound.

References

- 1. The Oral NOAEL of this compound in Male Wistar Rats in Ninety-Day Subchronic Toxicity Test Was 3mg/kg/day - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peer Review of the pesticide risk assessment of confirmatory data submitted for the active substance this compound | EFSA [efsa.europa.eu]

- 3. Peer Review of the pesticide risk assessment of the active substance this compound | EFSA [efsa.europa.eu]

- 4. Outcome of the consultation on the pesticide risk assessment of confirmatory data for the active substance this compound | EFSA [efsa.europa.eu]

- 5. Low dose of this compound affected reproductive system of male rats but not fertility and early embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

For Immediate Release

A comprehensive review of foundational research reveals the key milestones in the discovery of the selective herbicide Flurochloridone. Developed by Stauffer Chemical Company, this pyrrolidinone-based compound, also known as R-40244, emerged as a potent inhibitor of phytoene desaturase, a critical enzyme in the carotenoid biosynthesis pathway of plants. This technical guide synthesizes information from primary research to provide researchers, scientists, and drug development professionals with an in-depth understanding of this compound's origins, including its synthesis, herbicidal activity, and mode of action.

From Laboratory Bench to Field Application: The Synthesis of a Novel Herbicide

The initial synthesis of this compound, chemically identified as 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one, is detailed in patent literature from the late 1970s. The process, outlined in German Patent DE 2612731, describes a multi-step chemical synthesis. While the patent provides the core methodology, a generalized commercial synthesis process has also been described.[1] This involves the reaction of 3-(trifluoromethyl)aniline with dichloroacetyl chloride to form an N-dichloroacetyl intermediate. This is followed by a cyclization reaction with an allyl group, catalyzed by a copper salt, to form the pyrrolidinone ring structure with the desired chlorine substitutions.[1]

Unraveling the Mechanism: Inhibition of Phytoene Desaturase

This compound's herbicidal efficacy stems from its targeted inhibition of phytoene desaturase (PDS).[1][2] This enzyme plays a crucial role in the biosynthesis of carotenoids. Carotenoids are essential pigments in plants that protect chlorophyll from photooxidation. By inhibiting PDS, this compound prevents the formation of these protective pigments, leading to the destruction of chlorophyll and subsequent bleaching of the plant tissues, ultimately causing weed death.[1] This mode of action places this compound in the category of bleaching herbicides.

Signaling Pathway of this compound Action

Caption: Inhibition of Phytoene Desaturase by this compound.

Evaluating Efficacy: Herbicidal Activity Spectrum

This compound is recognized as a selective, pre-emergence herbicide. It is absorbed by the roots, stems, and coleoptiles of weeds. Early studies by Stauffer Chemical Company, under the code name R-40244, demonstrated its effectiveness against a broad spectrum of weeds, with notable suppression of yellow nutsedge. The visible symptom of its herbicidal action on susceptible weeds is a distinct white, bleached appearance. This compound is a mixture of cis and trans isomers, with the trans-isomers exhibiting greater herbicidal activity.

Experimental Protocols

General Synthesis Workflow

Caption: Generalized synthesis workflow for this compound.

Herbicidal Activity Screening Protocol

A typical primary screening protocol for a pre-emergence herbicide like this compound would involve the following steps:

-

Soil Treatment: A range of this compound concentrations would be applied to the soil surface in pots or flats.

-

Weed Seeding: A variety of economically important weed species, including both broadleaf and grassy weeds, would be sown in the treated soil.

-

Crop Seeding: To assess selectivity, various crop species would also be planted in the treated soil.

-

Incubation: The pots or flats would be maintained in a greenhouse or controlled environment with optimal conditions for germination and growth.

-

Efficacy Assessment: After a set period (e.g., 14-21 days), the herbicidal effect would be visually assessed and rated on a scale (e.g., 0-100%, where 0 is no effect and 100 is complete kill). Key parameters to be recorded would include:

-

Percent weed control for each species.

-

Phytotoxicity symptoms on crop species (e.g., bleaching, stunting).

-

-

Data Analysis: The data would be analyzed to determine the effective dose range for weed control and the margin of safety for different crops.

Quantitative Data

Specific quantitative data from the initial discovery phase is proprietary and contained within the original patent documents. Publicly available data from later studies and regulatory submissions provide insights into its properties.

| Property | Value | Reference |

| Melting Point | 40.9 °C (eutectic); 69.5 °C (trans-isomer) | |

| Vapor Pressure | 0.44 mPa (25 °C) | |

| Log KOW | 3.36 |

Note: This table presents physicochemical properties of this compound. Detailed dose-response data from the initial herbicidal screening is not publicly available.

This technical guide provides a consolidated overview of the discovery of this compound, drawing from the available scientific and patent literature. The information presented highlights the key chemical and biological aspects that led to its development as a selective herbicide. Further in-depth details on the experimental protocols and quantitative data would reside in the original research records of Stauffer Chemical Company.

References

Methodological & Application

Application Notes and Protocols for Studying Carotenoid Biosynthesis Pathways Using Flurochloridone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurochloridone is a selective, pre-emergence herbicide that acts as a potent inhibitor of the carotenoid biosynthesis pathway.[1][2][3] Its mode of action is the specific inhibition of phytoene desaturase (PDS), a key enzyme in this pathway.[4][5] This inhibition leads to the accumulation of the colorless precursor phytoene and prevents the formation of downstream colored carotenoids such as β-carotene and xanthophylls. The absence of protective carotenoids results in the photooxidative destruction of chlorophyll, leading to a characteristic bleaching phenotype in susceptible plants. This specific mechanism of action makes this compound a valuable tool for researchers studying the regulation, flux, and genetic components of the carotenoid biosynthesis pathway. These notes provide detailed protocols for the application of this compound in a research setting and for the subsequent analysis of its effects on carotenoid profiles.

Mechanism of Action

The carotenoid biosynthesis pathway begins with the formation of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by phytoene synthase (PSY). Phytoene then undergoes a series of desaturation reactions, catalyzed by phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS), to form lycopene. This compound noncompetitively inhibits PDS, blocking the conversion of phytoene to ζ-carotene. This leads to a build-up of phytoene and a deficiency in all downstream carotenoids.

Data Presentation

The following table summarizes quantitative data on the use of phytoene desaturase inhibitors like this compound and norflurazon (which has a similar mechanism of action) in carotenoid biosynthesis research.

| Inhibitor | Organism/System | Concentration | Observed Effect | Reference |

| This compound | In vitro phytoene desaturase assay | 0.1 µM (I50) | 50% inhibition of phytoene desaturase activity. | |

| Norflurazon | Bixa orellana leaves | 10 µM and 100 µM | Accumulation of phytoene detected by HPLC. | |

| Norflurazon | Rice seedlings | 1 µM | 87% decrease in total carotenoid content in wild-type plants. | |

| Norflurazon | Capsicum annuum (pepper) | Not specified | Accumulation of phytoene. | |

| Norflurazon | In vitro phytoene desaturase assay | 0.12 µM (I50) | 50% inhibition of phytoene desaturase activity. | |

| Fluridone | In vitro phytoene desaturase assay | 0.02 µM (I50) | 50% inhibition of phytoene desaturase activity. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound (analytical grade)

-

Acetone or Dimethyl sulfoxide (DMSO)

-

Sterile, amber glass vials or tubes

-

Volumetric flasks

-

Pipettes

Procedure:

-

Due to its low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent.

-

To prepare a 10 mM stock solution, accurately weigh 3.12 mg of this compound (molar mass: 312.12 g/mol ) and transfer it to a 1 mL volumetric flask.

-

Add a small amount of acetone or DMSO to dissolve the this compound completely.

-

Bring the volume up to 1 mL with the same solvent.

-

Store the stock solution at -20°C in an amber vial to protect it from light. This stock solution can be further diluted with the appropriate culture medium or solvent for experimental use.

Protocol 2: In Vivo Inhibition of Carotenoid Biosynthesis in Seedlings

Materials:

-

Plant seeds (e.g., Arabidopsis thaliana, wheat, or other model species)

-

Growth medium (e.g., Murashige and Skoog medium for in vitro culture, or soil for pot experiments)

-

This compound stock solution (from Protocol 1)

-

Sterile water

-

Growth chamber or greenhouse with controlled light and temperature

Procedure:

-

For in vitro studies:

-

Prepare the desired growth medium and autoclave.

-

Allow the medium to cool to approximately 50°C.

-

Add the this compound stock solution to the medium to achieve the desired final concentration (e.g., 1 µM to 100 µM). Ensure thorough mixing.

-

Pour the medium into sterile petri dishes or culture vessels.

-

Sterilize seeds and place them on the medium.

-

Seal the plates and place them in a growth chamber under controlled conditions.

-

-

For soil-based studies:

-

Sow seeds in pots containing a suitable soil mix.

-

Prepare a working solution of this compound by diluting the stock solution in water. The final concentration will depend on the application method and plant species. For a soil drench, concentrations similar to those used in vitro can be adapted.

-

Apply the this compound solution to the soil surface.

-

Grow the plants in a greenhouse or growth chamber.

-

-

Observation and Harvesting:

-

Observe the plants daily for the development of the bleaching phenotype, which typically appears in newly developing tissues.

-

Harvest plant material (e.g., leaves, whole seedlings) at desired time points for carotenoid analysis. The tissue should be immediately frozen in liquid nitrogen and stored at -80°C until extraction.

-

Protocol 3: Extraction and Analysis of Carotenoids

Materials:

-

Plant tissue (fresh or frozen at -80°C)

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (HPLC grade)

-

Petroleum ether or n-hexane

-

Dichloromethane

-

Methanol

-

Methyl tert-butyl ether (MTBE)

-

Sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate

-

Centrifuge tubes

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

HPLC system with a C30 or C18 column and a photodiode array (PDA) detector

Procedure:

-

Extraction:

-

Weigh approximately 100-200 mg of plant tissue and freeze it in liquid nitrogen.

-

Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a centrifuge tube.

-

Add 1-2 mL of acetone and vortex vigorously for 1-2 minutes to extract the pigments.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction with the pellet until the tissue is colorless. Pool the supernatants.

-

-

Phase Separation:

-

Add an equal volume of petroleum ether or n-hexane and a half volume of saturated NaCl solution to the pooled acetone extract.

-

Vortex to mix and then centrifuge to separate the phases.

-

The upper, colored phase contains the carotenoids. Carefully collect this phase.

-

-

Drying and Reconstitution:

-

Dry the carotenoid-containing phase over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Reconstitute the dried extract in a known volume (e.g., 200 µL) of a suitable solvent for HPLC analysis (e.g., a mixture of methanol and MTBE).

-

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Separate the carotenoids using a C30 or C18 column with a suitable mobile phase gradient.

-

Detect and identify phytoene, β-carotene, lutein, and other carotenoids based on their retention times and absorption spectra compared to authentic standards. Phytoene is typically detected at around 285 nm, while colored carotenoids are detected at approximately 450 nm.

-

Visualizations

Caption: Carotenoid biosynthesis pathway and the inhibition point of this compound.

References

Flurochloridone in Weed Resistance Management: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of flurochloridone in weed resistance management studies. The protocols outlined below are intended to guide researchers in assessing weed susceptibility, identifying potential resistance, and understanding the mechanisms that may be involved.

Introduction

This compound is a selective, pre-emergence herbicide used for the control of a variety of broadleaf weeds and some grasses in crops such as cereals, potatoes, sunflowers, and carrots.[1][2] Its primary mode of action is the inhibition of carotenoid biosynthesis.[1][3] Specifically, this compound inhibits the enzyme phytoene desaturase (PDS), a critical component in the pathway that protects chlorophyll from photooxidation.[4] Inhibition of PDS leads to the accumulation of phytoene and a lack of protective carotenoids, resulting in chlorophyll degradation and the characteristic bleaching of susceptible plant tissues.

The emergence of herbicide-resistant weeds poses a significant threat to sustainable agriculture. Understanding the potential for and mechanisms of resistance to herbicides like this compound is crucial for developing effective weed management strategies. These strategies include rotating herbicides with different modes of action and implementing integrated weed management practices.

Data Presentation: Efficacy of this compound

The following tables summarize quantitative data from various studies on the efficacy of this compound against different weed species. This data is essential for establishing baseline susceptibility and for comparison in resistance studies.

Table 1: Efficacy of Pre-Emergence this compound Application on Weed Control in Carrot

| Treatment (g a.i./ha) | Weed Control Efficiency (%) - Narrow-leaf weeds | Weed Control Efficiency (%) - Broad-leaf weeds | Carrot Root Yield (t/ha) |

| This compound 500 | Data not specified | Data not specified | Data not specified |

| This compound 625 | >90 | >90 | 28.4 - 31.7 |

| This compound 750 | >90 | >90 | 28.4 - 31.7 |

| Pendimethalin 1000 | Lower than this compound | Lower than this compound | Data not specified |

| Metribuzin 525 | Lower than this compound | Lower than this compound | Data not specified |

| Hand Weeded | 100 | 100 | 29.5 - 32.6 |

| Weedy Check | 0 | 0 | 23.1 - 25.1 |

Source: Field evaluation of fluorochloridone for broad-spectrum weed control in carrot (Daucus carota L.) in north-west India.

Table 2: Efficacy of Pre-Emergence this compound Application on Weed Control in Garlic

| Weed Species | GR10 (g a.i./ha) | GR90 (g a.i./ha) |

| Garlic (Crop) | 1,959 | Not specified |

| Shepherd's-purse (Capsella bursa-pastoris) | Not specified | 19.2 |

| Flixweed (Descurainia sophia) | Not specified | 70.3 |

| Catchweed bedstraw (Galium aparine) | Not specified | 541 |

GR10 and GR90 represent the doses required for 10% and 90% growth reduction, respectively. Source: Evaluation of Weed Efficacy and Crop Safety of Fluorochloridone in China.

Experimental Protocols

Detailed methodologies for key experiments in this compound resistance management studies are provided below. These protocols are adapted from established herbicide resistance testing procedures.

Protocol 1: Whole-Plant Pot Bioassay for this compound Resistance Confirmation

This protocol is designed to confirm resistance in a suspected weed population by comparing its response to this compound with a known susceptible population.

1. Seed Collection and Preparation:

-

Collect mature seeds from putative resistant weed populations from at least 15-20 randomly selected plants that have survived a this compound application in the field.

-

Collect seeds from a known susceptible population of the same weed species. If a known susceptible population is not available, source seeds from a location with no history of this compound application.

-

Clean and store seeds in labeled paper bags at 4°C and low humidity until use.

2. Plant Growth:

-

Sow seeds of both suspected resistant and susceptible populations in 10-cm diameter pots filled with a commercial potting mix.

-

Water the pots as needed and place them in a greenhouse or growth chamber with controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

-

Once emerged, thin seedlings to a uniform number per pot (e.g., 4-5 plants).

3. Herbicide Application:

-

When the seedlings reach the 2-4 true leaf stage, apply this compound at a range of doses. A recommended range would include 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field application rate.

-

Use a laboratory cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) to ensure uniform application.

-

Include an untreated control for both populations.

4. Data Collection and Analysis:

-

After 21 days, visually assess plant mortality and injury on a scale of 0% (no effect) to 100% (plant death).

-

Harvest the above-ground biomass for each pot, dry it in an oven at 70°C for 72 hours, and record the dry weight.

-

Calculate the dose required to cause 50% growth reduction (GR₅₀) for both the suspected resistant and susceptible populations using a log-logistic dose-response curve.

-

The Resistance Index (RI) is calculated as: RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population) . An RI greater than 1 indicates resistance.

Protocol 2: Dose-Response Assay for Quantifying this compound Resistance

This protocol provides a more detailed quantitative assessment of the level of resistance.

1. Plant Material and Growth Conditions:

-

Follow the same procedure for seed collection, preparation, and plant growth as in Protocol 1. Ensure a sufficient number of plants for multiple herbicide concentrations and replications.

2. Herbicide Treatment:

-

Prepare a stock solution of a commercial formulation of this compound.

-

Create a series of dilutions to achieve at least seven to eight different application rates, designed to bracket the expected GR₅₀ values for both susceptible and resistant populations.

-

Apply the herbicide treatments as described in Protocol 1.

3. Data Collection:

-

At 21 days after treatment, record survival rates and harvest the above-ground biomass.

-

Measure the dry weight of the biomass for each treatment and replicate.

4. Statistical Analysis:

-

Express the dry weight data as a percentage of the untreated control for each population.

-

Analyze the data using a non-linear regression model, typically a four-parameter log-logistic model, to generate dose-response curves.

-

From the regression analysis, determine the GR₅₀ values and their corresponding standard errors for both the resistant and susceptible populations.

-

Calculate the Resistance Index (RI) as described in Protocol 1.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound application and resistance studies.

References

- 1. Non-Target-Site Resistance to Herbicides: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

Application Notes and Protocols for Evaluating Flurochloridone's Herbicidal Efficacy

Introduction

Flurochloridone is a selective, pre-emergence herbicide used to control a variety of broadleaf weeds and annual grasses in crops such as cereals, sunflowers, potatoes, and carrots.[1][2][3] It belongs to the pyrrolidine class of herbicides.[2] The primary mode of action for this compound is the inhibition of carotenoid biosynthesis, which leads to the bleaching of leaves and ultimately, plant death.[1] These application notes provide detailed protocols for researchers and scientists to effectively evaluate the herbicidal efficacy of this compound through greenhouse bioassays, field trials, and key physiological and biochemical assessments.

Mechanism of Action: Carotenoid Biosynthesis Inhibition

This compound acts by inhibiting the enzyme phytoene desaturase (PDS), a critical component in the carotenoid biosynthesis pathway. Carotenoids are essential pigments in plants that protect chlorophyll from photo-oxidation. By inhibiting PDS, this compound prevents the formation of colored carotenoids, leading to an accumulation of the colorless precursor, phytoene. Without the protective carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleaching or whitening of plant tissues and the inhibition of photosynthesis.

Caption: this compound's mode of action via inhibition of Phytoene Desaturase (PDS).

Experimental Protocols

Protocol 1: Greenhouse Dose-Response Bioassay

This protocol determines the herbicide dose required to produce a specific response, such as 50% growth reduction (GR₅₀) or 50% effective dose (ED₅₀). It is essential for comparing the susceptibility of different weed species.

Objective: To determine the GR₅₀ or ED₅₀ of this compound for target weed species.

Materials:

-

This compound (technical grade or formulation)

-

Seeds of target weed species (e.g., Chenopodium album, Amaranthus viridis, Digitaria sanguinalis)

-

Pots (e.g., 4-6 inch diameter)

-

Sterilized potting mix (sandy loam or similar)

-

Greenhouse with controlled temperature (e.g., 22°C day / 18°C night) and lighting (e.g., 16-hour photoperiod)

-

Laboratory sprayer with a flat fan nozzle

-

Balance, volumetric flasks, and pipettes

Methodology:

-

Plant Preparation: Fill pots with potting mix and plant 10-15 seeds of a single weed species per pot. After emergence, thin seedlings to a uniform number (e.g., 3-5 plants per pot). Grow plants until they reach the appropriate growth stage for treatment (e.g., 2-4 true leaves).

-

Herbicide Preparation: Prepare a stock solution of this compound. Perform serial dilutions to create a range of 6-8 application rates. The rates should be selected to bracket the expected GR₅₀/ED₅₀ value, including a zero-dose untreated control. For a new product, it is advisable to test rates at half and double the intended label rate.

-

Herbicide Application: Calibrate the laboratory sprayer to deliver a consistent volume (e.g., 200-500 L/ha). Apply the different herbicide rates to the designated pots. Include an untreated control group.

-

Incubation: Place the treated pots back into the greenhouse in a randomized complete block design with at least three to four replications per treatment. Water plants as needed, avoiding overhead watering immediately after application.

-

Data Collection: After a set period (e.g., 14-21 days after treatment), assess the herbicidal effect.

-

Visual Injury Rating: Score plants on a scale of 0% (no effect) to 100% (complete plant death).

-

Biomass Reduction: Harvest the above-ground plant material from each pot. Dry the biomass in an oven at a constant temperature (e.g., 60-70°C) until a constant weight is achieved. Record the dry weight.

-

-

Data Analysis:

-

Calculate the percent growth reduction for each treatment relative to the untreated control.

-

Use a non-linear regression analysis (e.g., a log-logistic dose-response model) to fit the data and calculate the GR₅₀ or ED₅₀ values.

-

Caption: Workflow for a greenhouse dose-response bioassay.

Protocol 2: Field Efficacy and Crop Safety Trial

Field trials are crucial for evaluating herbicide performance under real-world environmental conditions and in the presence of a natural weed spectrum.

Objective: To evaluate the weed control efficacy and crop safety of this compound under typical field conditions.

Materials:

-

This compound formulation

-

Commercial crop seeds (e.g., carrot, potato)

-

Field plot sprayer

-

Standard field trial equipment (markers, quadrat, etc.)

-

Untreated control and potentially a standard commercial herbicide for comparison

Methodology:

-

Site Selection: Choose a site with uniform soil type and a known, representative weed infestation.

-

Experimental Design: Use a randomized complete block design with 3-4 replications. Plot sizes should be adequate to minimize spray drift between plots (e.g., 2m x 10m).

-

Application: Apply this compound at proposed label rates (e.g., 500, 625, 750 g/ha). Include a weedy (untreated) check and a weed-free (hand-weeded) check. Application should be pre-emergence to both the crop and weeds.

-

Data Collection:

-

Weed Density and Biomass: At specific intervals (e.g., 30, 60, 90 days after application), count weed species and density using a quadrat (e.g., 1m²). Collect weed biomass from the quadrat area for dry weight measurement.

-

Weed Control Efficiency (WCE): Calculate WCE using the following formula based on weed dry matter: WCE (%) = [(Dry matter in untreated plot - Dry matter in treated plot) / Dry matter in untreated plot] x 100

-

Crop Phytotoxicity: Visually assess crop injury at regular intervals using a 0-100% scale (0 = no injury, 100 = crop death).

-

Crop Yield: At crop maturity, harvest the marketable portion of the crop from a designated area within each plot and record the yield.

-

-

Data Analysis: Analyze data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Caption: Workflow for a field efficacy and crop safety trial.

Protocol 3: Physiological and Biochemical Assays

These assays provide insight into the secondary effects of the herbicide on plant physiology.

A. Chlorophyll Content Measurement

Since this compound inhibits carotenoid synthesis, leading to chlorophyll degradation, measuring chlorophyll content is a direct indicator of its herbicidal activity.

-

Method: Use a handheld chlorophyll meter (e.g., SPAD-502) for rapid, non-destructive measurements. Alternatively, extract chlorophyll from leaf tissue using a solvent (e.g., acetone) and measure absorbance spectrophotometrically at 645 nm and 663 nm.

-

Procedure (Spectrophotometric):

-

Homogenize a known weight of fresh leaf tissue in 80% acetone.

-

Centrifuge the homogenate and collect the supernatant.

-

Read the absorbance of the supernatant at 663 nm and 645 nm against an 80% acetone blank.

-

Calculate chlorophyll a, chlorophyll b, and total chlorophyll concentrations.

-

B. Lipid Peroxidation Assay (MDA Assay)

Herbicide-induced stress often leads to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cell membranes, a process known as lipid peroxidation. Malondialdehyde (MDA) is a common byproduct of this process and serves as an indicator of oxidative stress.

-

Method: The Thiobarbituric Acid Reactive Substances (TBARS) assay is widely used to measure MDA levels.

-

Procedure:

-

Homogenize plant tissue in a suitable buffer (e.g., trichloroacetic acid).

-

Centrifuge the sample.

-

Mix the supernatant with thiobarbituric acid (TBA) solution.

-

Heat the mixture in a water bath (e.g., 95°C), then cool quickly on ice.

-

Measure the absorbance of the resulting pink-colored complex at 532 nm. Subtract non-specific absorbance measured at 600 nm.

-

Calculate the MDA concentration using its extinction coefficient.

-

Data Presentation: Efficacy of this compound

The following tables summarize efficacy data for this compound based on field trial results.

Table 1: Weed Control Efficiency (WCE) of Pre-Emergence Herbicides in Carrot (Data adapted from field studies)

| Treatment | Application Rate (g a.i./ha) | Weed Control Efficiency (%) - 60 DAA |

| This compound | 625 | >90 |

| This compound | 750 | >90 |

| Pendimethalin | 1000 | Variable |

| Metribuzin | 525 | Variable |

| Weedy Check | - | 0 |

DAA: Days After Application. WCE >90% was reported for annual grasses (Digitaria sanguinalis, Echinochloa colona) and broadleaf weeds (Digera arvensis, Chenopodium album, Amaranthus viridis).

Table 2: Effect of this compound on Carrot Yield (Data adapted from field studies)

| Treatment | Application Rate (g a.i./ha) | Carrot Root Yield (t/ha) | % Increase Over Weedy Check |

| This compound | 625 | 28.4 – 31.7 | 25.4 – 26.3 |

| This compound | 750 | 28.4 – 31.7 | 25.4 – 26.3 |

| Hand-Weeded Check | - | 29.5 – 32.6 | - |

| Weedy Check | - | 23.1 – 25.1 | 0 |

Yields from this compound treatments were statistically similar to the hand-weeded check, indicating excellent weed control without significant crop injury.

Table 3: Dose-Response of this compound on Garlic and Key Weeds (Greenhouse) (Data adapted from greenhouse studies on garlic)

| Species | Application | GR₁₀ (g a.i./ha) | GR₉₀ (g a.i./ha) |

| Garlic (Crop) | PRE | 1959 | - |

| Garlic (Crop) | POST | 537 | - |

| Capsella bursa-pastoris | PRE | - | 19.2 |

| Descurainia sophia | PRE | - | 70.3 |

| Galium aparine | PRE | - | 541 |

GR₁₀: Herbicide rate causing 10% growth reduction (measure of crop safety). GR₉₀: Herbicide rate causing 90% growth reduction (measure of weed efficacy). PRE: Pre-emergence. POST: Post-emergence. This data demonstrates this compound's high selectivity for garlic when applied pre-emergence.

References

Application Notes and Protocols: Utilizing Flurochloridone to Induce Endoplasmic Reticulum Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurochloridone (FLC), a pyrrolidone herbicide, has been identified as a potent inducer of endoplasmic reticulum (ER) stress, leading to apoptosis in mammalian cells.[1][2][3][4] This property makes it a valuable tool for researchers studying the unfolded protein response (UPR) and its implications in various pathological conditions. This document provides detailed application notes and experimental protocols for using this compound to reliably induce ER stress in a cellular context, aiding in the investigation of stress-related signaling pathways and the development of novel therapeutics.

The primary mechanism of this compound-induced cytotoxicity involves the activation of the UPR, a cellular stress response to an accumulation of unfolded or misfolded proteins in the ER lumen.[1] Specifically, this compound has been shown to activate the eIF2α-ATF4/ATF6-CHOP-Bim/Bax signaling cascade, culminating in programmed cell death. These application notes will guide users in leveraging this compound to explore the intricacies of ER stress-mediated apoptosis.

Data Presentation

The following tables summarize the quantitative effects of this compound on mouse TM4 Sertoli cells, as documented in key studies. These data serve as a reference for expected outcomes and aid in experimental design.

Table 1: Effect of this compound on TM4 Sertoli Cell Viability and Cytotoxicity

| This compound Concentration (µM) | Treatment Time (h) | Cell Viability (% of Control) | Cytotoxicity (LDH Leakage) |

| 40 | 24 | Dose-dependent decrease | Dose-dependent increase |

| 80 | 24 | Dose-dependent decrease | Dose-dependent increase |

| 160 | 24 | Dose-dependent decrease | Dose-dependent increase |

Data adapted from studies on mouse TM4 Sertoli cells.

Table 2: Induction of Apoptosis in TM4 Sertoli Cells by this compound

| This compound Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) |

| 0 (Control) | 6 | 6.2 ± 0.6 |

| 40 | 6 | 7.3 ± 0.3 |

| 80 | 6 | 9.8 ± 0.4 |

| 160 | 6 | 13.2 ± 0.2 |

Data represents the percentage of apoptotic cells as determined by flow cytometry.

Table 3: Upregulation of ER Stress and Apoptosis-Related Proteins by this compound

| Protein | This compound Concentration (µM) | Treatment Time (h) | Fold Change (vs. Control) |

| GRP78 | 40, 80, 160 | 6, 12, 24 | Dose-dependent increase |

| p-eIF2α | 40, 80, 160 | 6, 12, 24 | Dose-dependent increase |

| ATF4 | 40, 80, 160 | 6, 12, 24 | Dose-dependent increase |

| ATF6 | 40, 80, 160 | 6, 12, 24 | Dose-dependent increase |

| CHOP | 40, 80, 160 | 6, 12, 24 | Dose-dependent increase |

| Bim | 40, 80, 160 | 6, 12, 24 | Dose-dependent increase |

| Bax | 40, 80, 160 | 6, 12, 24 | Dose-dependent increase |

This table summarizes the observed dose-dependent upregulation of key proteins in the ER stress and apoptotic pathways following this compound treatment.

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound-induced ER stress.

Protocol 1: Cell Culture and this compound Treatment

-

Cell Line: Mouse testis Sertoli cell line TM4 is a suitable model.

-

Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 40, 80, 160 µM).

-

Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). Allow cells to adhere and reach approximately 70-80% confluency. Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

Protocol 2: Cell Viability Assay (CCK-8 Assay)

-

Procedure: Following treatment with this compound as described in Protocol 1 in a 96-well plate, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Protocol 3: Cytotoxicity Assay (LDH Leakage Assay)

-

Procedure: After this compound treatment in a 96-well plate, collect the cell culture supernatant.

-

Assay: Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cytotoxicity based on the LDH released into the medium compared to a positive control (cells lysed to achieve maximum LDH release).

Protocol 4: Apoptosis Detection (Flow Cytometry with Annexin V-FITC/PI Staining)

-

Cell Preparation: Following this compound treatment, harvest the cells by trypsinization and collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 5: Western Blot Analysis of ER Stress Markers

-

Protein Extraction: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, p-eIF2α, ATF4, ATF6, CHOP) and apoptotic proteins (e.g., Bim, Bax), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying this compound-induced ER stress.

Caption: this compound-induced ER stress signaling pathway.

Caption: Experimental workflow for assessing this compound's effects.

References

- 1. This compound Induced Cell Apoptosis via ER Stress and eIF2α-ATF4/ATF6-CHOP-Bim/Bax Signaling Pathways in Mouse TM4 Sertoli Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Induced Cell Apoptosis via ER Stress and eIF2α-ATF4/ATF6-CHOP-Bim/Bax Signaling Pathways in Mouse TM4 Sertoli Cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

How to reduce variability in Flurochloridone bioactivity assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Flurochloridone bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, pre-emergence herbicide used to control broadleaf weeds and annual grasses.[1] It functions by inhibiting carotenoid biosynthesis, specifically by targeting the enzyme phytoene desaturase (PDS).[1][2] This inhibition leads to the accumulation of phytoene, a colorless precursor in the carotenoid pathway. Without the protective carotenoids, chlorophyll is susceptible to photo-oxidation, resulting in the characteristic bleaching or whitening of plant tissues.[2][3]

Q2: What are the common types of bioassays for this compound?

The most common bioassays for assessing this compound's bioactivity are plant-based soil bioassays and algal bioassays. Plant bioassays typically involve growing sensitive plant species in soil treated with this compound and observing symptoms like bleaching, stunting, and reduced growth. Algal bioassays measure the inhibition of growth or photosynthesis in specific algae species exposed to the herbicide in a liquid culture.

Q3: What are the primary sources of variability in these assays?

Variability in this compound bioassays can arise from several factors:

-

Biological Factors: Inherent genetic variability within test organism populations, age and health of the organisms, and seed quality.

-

Environmental Factors: Fluctuations in temperature, light intensity and duration, humidity, and soil composition (pH, organic matter content).

-

Procedural Factors: Inconsistent soil sampling and preparation, inaccurate herbicide concentration, uneven application, and subjective assessment of symptoms.

Q4: How can I minimize variability in my this compound bioassays?

To reduce variability, it is crucial to standardize your experimental protocol. This includes using a consistent and sensitive test species, controlling environmental conditions (light, temperature), and ensuring precise and uniform application of the herbicide. Implementing a standardized operating procedure (SOP) for all steps of the assay is highly recommended.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |